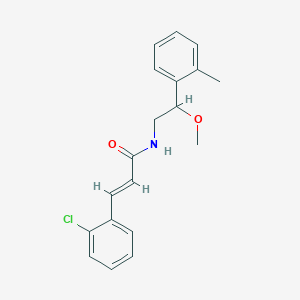

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, also known as CAY10591, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamides and has shown promising results in various scientific studies.

Scientific Research Applications

Polymeric Materials and Copolymers

Acrylamide derivatives are extensively explored for their applications in creating novel polymeric materials. For instance, acrylamides have been utilized to synthesize thermoresponsive polymers with tunable properties, offering potential in biocompatible materials and drug delivery systems. The synthesis and solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] demonstrate improved solubility and temperature-sensitive behaviors, highlighting their utility in designing PEG analogues with enhanced performance (Chua et al., 2012). Furthermore, copolymerization studies, such as those involving 4-chlorophenyl acrylate, underscore the relevance of acrylamide derivatives in developing materials with specific mechanical and thermal properties for industrial applications (Thamizharasi et al., 1999).

Catalysis and Environmental Applications

Acrylamide derivatives also find applications in catalysis and environmental remediation. The design of microreactors incorporating Pd nanoparticles immobilized on poly[styrene-co-2-(acetoacetoxy)ethyl methacrylate-co-acrylamide] microspheres for the hydrodechlorination of chlorophenols in water exemplifies the innovative use of these compounds in catalytic processes (Lan et al., 2010). This application is particularly significant for the detoxification of hazardous substances and highlights the environmental significance of acrylamide derivatives.

Biochemical and Pharmaceutical Research

In the realm of biochemical and pharmaceutical research, acrylamide derivatives are valuable for synthesizing compounds with potential biological activity. The development of focused compound libraries based on acrylamide structures for exploring broad-spectrum cytotoxic agents against various cancer cell lines is a testament to their utility in drug discovery and development (Tarleton et al., 2013). Moreover, the synthesis of herbicidal inhibitors of PSII electron transport from 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with the query compound, showcases the agricultural applications of acrylamide derivatives (Wang et al., 2004).

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXTXENWNLYZDD-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2800273.png)

![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)

![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)

![N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2800276.png)

![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)

![Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2800289.png)

![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)